molecular formula C20H27NO5S B2865105 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide CAS No. 1040644-24-3

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B2865105
CAS No.: 1040644-24-3
M. Wt: 393.5
InChI Key: CSWSKRMFVCALNN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a mesityl group, and a hydroxyphenoxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of mesityl chloride with methanesulfonamide in the presence of a base to form the mesitylmethanesulfonamide intermediate. This intermediate is then reacted with 2-hydroxy-3-(4-methoxyphenoxy)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanesulfonamide group may produce an amine.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenoxypropyl group can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can be compared with similar compounds such as:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, potentially offering different chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-10-15(2)20(16(3)11-14)21(27(5,23)24)12-17(22)13-26-19-8-6-18(25-4)7-9-19/h6-11,17,22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWSKRMFVCALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=C(C=C2)OC)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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